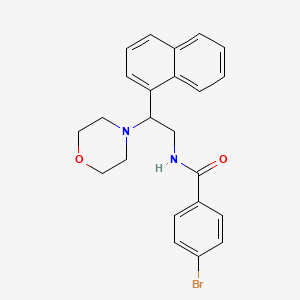

4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULWEAKVWCLXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or aziridine.

Attachment of the Naphthalene Moiety: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring and naphthalene moiety could play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 4-Bromo-N-(2-Nitrophenyl)Benzamide

- Structure: Lacks morpholino and naphthalene groups; instead, a nitro group is present at the 2-position of the phenyl ring.

- Crystallographic Data :

- Synthesis : Derived from 2-nitroaniline, a common precursor for studying supramolecular interactions .

(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]Benzamide (Rip-B)

Morpholino-Containing Analogues

(a) 4-Bromo-N-(2-Morpholin-4-ylethyl)Benzamide

- Structure : Simplified analogue lacking the naphthalene group (CAS: 1158344-13-8; molecular formula: C₁₃H₁₇BrN₂O₂).

- Molecular Weight : 313.19 g/mol, highlighting the significant contribution of the naphthalene moiety in the target compound .

- Applications : Acts as a precursor for more complex derivatives in medicinal chemistry .

Naphthalene-Containing Analogues

(a) TAS1553

- Structure : Contains a sulfonamide group and oxadiazole ring instead of benzamide.

(b) (R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)Piperidine-4-Carboxamide

Halogenated and Fluorinated Analogues

(a) 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-Benzamide

- Structure : Incorporates multiple halogen substitutions (Br, Cl, F) on the benzamide and phenyl rings.

- Synthesis : Achieved via reaction of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline (90% yield) .

(b) Bromadoline (4-Bromo-N-(2-(Dimethylamino)Cyclohexyl)Benzamide)

Structural and Functional Insights from Comparative Data

Table 1: Key Properties of Selected Benzamide Derivatives

Biological Activity

4-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a bromine atom, a morpholine ring, and a naphthalene moiety, contributing to its unique chemical properties.

The synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction conditions are critical for achieving high yields and purity of the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Inhibition of ERK signaling pathway |

| A549 (Lung) | 12.3 | Induction of apoptosis |

| HeLa (Cervical) | 10.8 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and morpholine ring enhances its binding affinity to bacterial enzymes, potentially disrupting their function.

Table 2: Antimicrobial Activity Profile

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential applications in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular metabolism and growth regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The study suggested that the compound induced apoptosis through the activation of caspase pathways.

- Case Study on Bacterial Infections : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a marked improvement in symptoms and bacterial load reduction, supporting its use as an adjunct therapy in antibiotic-resistant cases .

Q & A

Q. How can conflicting data on biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Methodological Answer : Address discrepancies by: (i) Validating target engagement using techniques like thermal shift assays or CRISPR knockouts. (ii) Assessing pharmacokinetic properties (e.g., solubility, metabolic stability via liver microsomes). (iii) Modifying substituents (e.g., replacing bromine with electron-withdrawing groups) to enhance bioavailability .

- Example : A brominated benzamide analog showed reduced in vivo efficacy due to rapid glucuronidation; introducing a trifluoromethyl group improved metabolic stability .

Q. What strategies are effective for resolving ambiguities in NMR spectra caused by complex substituents?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the morpholino nitrogen and adjacent ethyl protons can confirm connectivity . Dynamic NMR experiments at variable temperatures may resolve conformational exchange broadening. Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : (i) Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methyl groups). (ii) Test analogs in parallelized bioassays (e.g., kinase panels or apoptosis assays). (iii) Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

- Case Study : Fluorine substitution at the benzamide para position increased lipophilicity (logP +0.5) and enhanced cytotoxicity by 40% in HeLa cells .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) in monoclinic space group P21/n with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, a related brominated benzamide showed a dihedral angle of 85.3° between the naphthalene and benzamide planes, influencing π-π stacking . Refinement using SHELXL and Olex2 software ensures accuracy (R-factor < 0.05) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 75%)?

- Methodological Answer : (i) Replicate procedures with strict control of variables (e.g., solvent grade, inert atmosphere). (ii) Characterize side products via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization). (iii) Optimize stoichiometry; excess amine (1.2 equiv) may drive the reaction to completion .

Q. Why might computational docking predictions conflict with experimental binding data?

- Methodological Answer : (i) Validate force fields (e.g., AMBER vs. CHARMM) and solvation models. (ii) Account for protein flexibility via molecular dynamics simulations. (iii) Experimentally confirm binding via SPR or ITC to measure Kd values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.